molecular formula C14H19NO4S B4106785 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B4106785
M. Wt: 297.37 g/mol
InChI Key: SEECKYRZCSJNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves the inhibition of HDAC. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDAC can lead to increased acetylation of histones, which can result in changes in gene expression and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide has potent inhibitory activity against HDAC. This inhibition can lead to changes in gene expression, which can result in various biochemical and physiological effects. Some of these effects include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has shown anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its potent inhibitory activity against HDAC. This can make it a useful tool for studying the role of HDAC in various diseases. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of HDAC inhibitors can lead to toxicity in normal cells, highlighting the need for careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for research on 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has shown anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Another area of future research is the development of more potent and selective HDAC inhibitors, which can lead to improved therapeutic outcomes with fewer side effects.
Conclusion:
In conclusion, 2-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has shown potential in scientific research as an inhibitor of HDAC. Its potent inhibitory activity and potential therapeutic effects make it a promising candidate for further research. However, careful dosing and monitoring are necessary due to its potential toxicity. Future research directions include the development of more potent and selective HDAC inhibitors and the exploration of its potential as a therapeutic agent for cancer and inflammatory diseases.

Scientific Research Applications

2-(Benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)acetamide has shown potential in scientific research as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been studied for their potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that this compound has significant inhibitory activity against HDAC, making it a promising candidate for further research.

properties

IUPAC Name

2-benzylsulfonyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(15-9-13-7-4-8-19-13)11-20(17,18)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEECKYRZCSJNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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